molecular formula C9H11N3 B1626943 2-ethyl-1H-benzimidazol-1-amine CAS No. 90559-02-7

2-ethyl-1H-benzimidazol-1-amine

Cat. No.: B1626943
CAS No.: 90559-02-7
M. Wt: 161.2 g/mol
InChI Key: VWPNQCVQJGAFFI-UHFFFAOYSA-N
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Description

2-Ethyl-1H-benzimidazol-1-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The structure of this compound consists of a benzene ring fused to an imidazole ring, with an ethyl group attached to the nitrogen atom of the imidazole ring.

Biochemical Analysis

Biochemical Properties

2-ethyl-1H-benzimidazol-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . This interaction suggests that this compound may interfere with DNA replication and transcription processes, making it a potential candidate for anticancer therapies. Additionally, it has shown high cytotoxic activities against cell lines such as HepG2, DLD-1, and MDA-MB-231 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with DNA can lead to the activation of cell death pathways, thereby inhibiting the proliferation of cancer cells . Furthermore, its impact on gene expression can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, contributing to its anticancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as DNA, leading to the formation of DNA adducts that can inhibit DNA replication and transcription . This binding interaction can also result in the activation of DNA repair mechanisms, which may contribute to the compound’s cytotoxic effects. Additionally, this compound can inhibit or activate specific enzymes involved in cell signaling pathways, further influencing cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, which could contribute to the compound’s overall effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its therapeutic efficacy and toxicity. Additionally, the compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives, including 2-ethyl-1H-benzimidazol-1-amine, typically involves the condensation of o-phenylenediamine with aldehydes. One common method is the reaction of 1,2-benzenediamine with ethyl aldehyde under acidic conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of catalysts such as Amberlite IR-120 in the condensation reaction can improve the reaction rate and product yield . Additionally, microwave-assisted synthesis has been explored to achieve better yields and shorter reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1H-benzimidazol-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound without the ethyl group.

    2-Methyl-1H-benzimidazol-1-amine: Similar structure with a methyl group instead of an ethyl group.

    2-Phenyl-1H-benzimidazol-1-amine: Contains a phenyl group instead of an ethyl group.

Comparison: 2-Ethyl-1H-benzimidazol-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to 1H-benzimidazole, the ethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. The presence of different substituents (e.g., methyl, phenyl) can also affect the compound’s pharmacological properties, making this compound a distinct and valuable compound for research and development .

Properties

IUPAC Name

2-ethylbenzimidazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-9-11-7-5-3-4-6-8(7)12(9)10/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPNQCVQJGAFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585366
Record name 2-Ethyl-1H-benzimidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90559-02-7
Record name 2-Ethyl-1H-benzimidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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